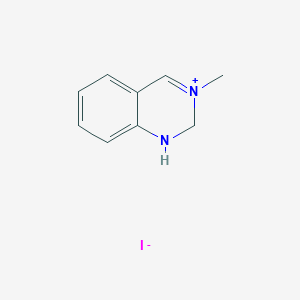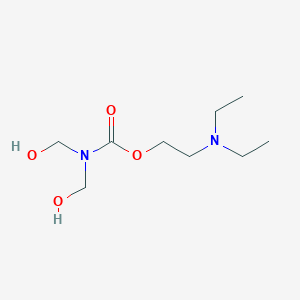
2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate is a chemical compound that belongs to the class of carbamate esters It is characterized by the presence of a diethylamino group, two hydroxymethyl groups, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate typically involves the reaction of diethylamine with ethylene carbonate, followed by the introduction of formaldehyde and a carbamate source. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually employed.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Solvents: Common solvents include water, ethanol, or other polar solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Ensuring the purity of diethylamine, ethylene carbonate, and formaldehyde.
Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amines.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)ethyl carbamate
- 2-(Diethylamino)ethyl N-(m-anisyl)carbamate
- 2-(Diethylamino)ethyl N-phenylcarbamate
Uniqueness
2-(Diethylamino)ethyl bis(hydroxymethyl)carbamate is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds. This structural feature may enhance its solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
54271-99-7 |
|---|---|
Fórmula molecular |
C9H20N2O4 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C9H20N2O4/c1-3-10(4-2)5-6-15-9(14)11(7-12)8-13/h12-13H,3-8H2,1-2H3 |
Clave InChI |
PGWGPZHMQIYMEX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)N(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


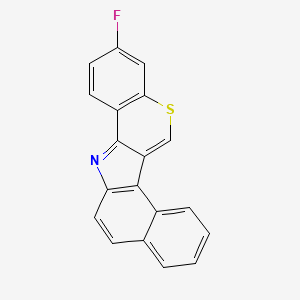
![2-Isocyanatobicyclo[2.2.2]octane](/img/structure/B14638643.png)
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
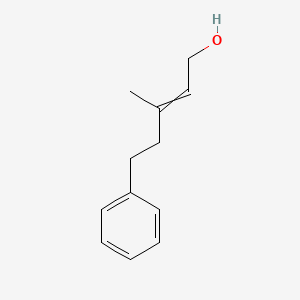
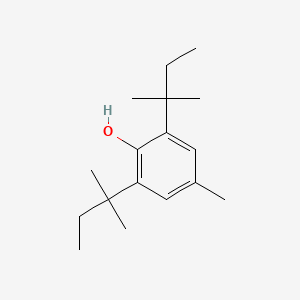
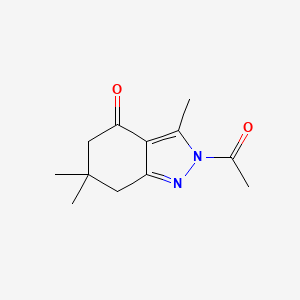

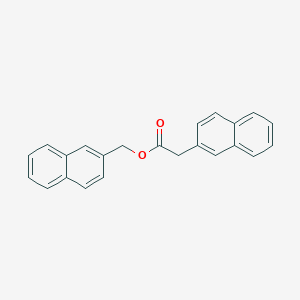
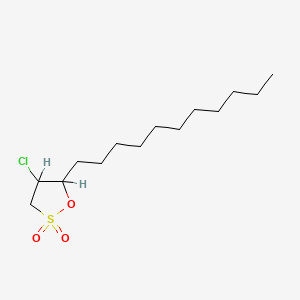

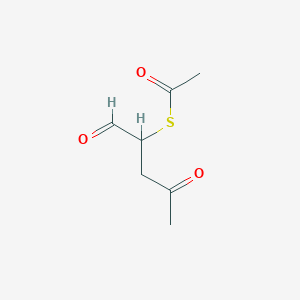
![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
